molecular formula C18H17BrN2O3S2 B2461170 (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-68-8

(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2461170
CAS No.: 1324297-68-8
M. Wt: 453.37
InChI Key: LESWVNLCYPSCIW-UHFFFAOYSA-N
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Description

“(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone” is a chemical compound that is used as an organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in laboratory research and development processes and chemical production processes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .

Scientific Research Applications

Antimicrobial and Antifungal Activity

Compounds with structures incorporating elements similar to "(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone" have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives showed variable and modest activity against investigated strains of bacteria and fungi, indicating the potential of such compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antioxidant Properties

Another area of application is in the evaluation of antioxidant properties. Derivatives of methanone, such as (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine-substituted compounds, have been synthesized and assessed for their in vitro antioxidant activities. These studies have shown that the synthesized compounds possess effective antioxidant power, suggesting their potential use in combating oxidative stress-related conditions (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Antipsychotic Potential

The research into conformationally restricted butyrophenones, which include components structurally similar to the query compound, has identified potential applications in the development of antipsychotic medications. These compounds have been evaluated for their affinity for dopamine and serotonin receptors, suggesting their utility in creating new treatments for psychiatric disorders (Raviña et al., 1999).

Anticancer Evaluation

Compounds related in structure have also been synthesized and evaluated for their anticancer properties. For example, reactions of certain methanone derivatives with nucleophiles for anticancer evaluation have revealed promising results, indicating the potential of these molecules in cancer research (Gouhar & Raafat, 2015).

Selective Estrogen Receptor Modulator (SERM)

The synthesis of compounds like raloxifene, which shares a structural motif with the query molecule, has demonstrated significant estrogen antagonist potency. Such findings highlight the molecule's relevance in the development of SERMs, offering therapeutic options for conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Properties

IUPAC Name

(5-bromothiophen-2-yl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O3S2/c1-23-12-2-3-13-15(10-12)26-18(20-13)24-11-6-8-21(9-7-11)17(22)14-4-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESWVNLCYPSCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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